DiMNF
Overview
Description
Mechanism of Action
Target of Action
DiMNF, also known as 3’,4’-Dimethoxy-αNF, is a selective aryl hydrocarbon receptor (AHR) modulator . The AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
this compound acts as a competitive AHR ligand . This means it competes with other ligands for binding to the AHR, thereby modulating its activity. Instead, it appears to have an antagonistic effect, inhibiting the expression of certain proteins .
Biochemical Pathways
The AHR is known to play a role in various biological processes, including immune response, cell growth, and differentiation
Result of Action
this compound’s antagonistic action on the AHR leads to the inhibition of the expression of certain acute phase response proteins, such as serum amyloid A and complement C3 . These proteins are involved in the body’s early defense response to infections, injuries, and other disturbances. By inhibiting their expression, this compound may modulate these responses.
Biochemical Analysis
Biochemical Properties
DiMNF is an AHR ligand that does not induce the expression of AHR dependent genes, such as CYP1A1 . Instead, it inhibits the expression of cytokine-induced acute phase response proteins such as serum amyloid A and complement C3 . This suggests that this compound interacts with these proteins and potentially other biomolecules in a way that modulates their activity.
Cellular Effects
The exact effects of this compound on various types of cells and cellular processes are not fully understood. Given its role as an AHR ligand and its ability to inhibit the expression of certain proteins, it is likely that this compound influences cell function. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an AHR ligand. It does not induce the expression of AHR dependent genes, but instead inhibits the expression of certain proteins . This suggests that this compound exerts its effects at the molecular level through binding interactions with these proteins, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
The synthesis of DiMNF involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . For in vivo formulations, the mother liquor is mixed with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) in specific proportions . Industrial production methods for this compound are not widely documented, but the compound is typically synthesized for research purposes.
Chemical Reactions Analysis
DiMNF undergoes various chemical reactions, including:
Scientific Research Applications
DiMNF has several scientific research applications:
Comparison with Similar Compounds
DiMNF is unique in its selective modulation of the aryl hydrocarbon receptor without inducing the expression of aryl hydrocarbon receptor-dependent genes such as cytochrome P450 1A1 (CYP1A1) . Similar compounds include:
Alpha-naphthoflavone: Another aryl hydrocarbon receptor modulator, but with different binding properties and effects.
Beta-naphthoflavone: Similar to alpha-naphthoflavone, but with distinct chemical and biological properties.
3-Methylcholanthrene: A polycyclic aromatic hydrocarbon that also modulates the aryl hydrocarbon receptor but has different biological effects.
This compound’s unique ability to suppress specific inflammatory responses without inducing certain gene expressions sets it apart from these similar compounds .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)benzo[h]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-23-18-10-8-14(11-20(18)24-2)19-12-17(22)16-9-7-13-5-3-4-6-15(13)21(16)25-19/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZQDIUUJDAORK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058690 | |
Record name | Dimethoxy-alpha-naphthoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14756-24-2 | |
Record name | NSC123391 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethoxy-alpha-naphthoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14756-24-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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